Product packaging for ETHYL alpha-BROMODIETHYLACETATE(Cat. No.:CAS No. 6937-28-6)

ETHYL alpha-BROMODIETHYLACETATE

Cat. No.: B129745
CAS No.: 6937-28-6
M. Wt: 223.11 g/mol
InChI Key: YIFZOOLBLJRSBG-UHFFFAOYSA-N
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Description

The Significance of Alpha-Halogenated Esters in Contemporary Chemical Research

Alpha-halogenated esters, a category that includes ETHYL alpha-BROMODIETHYLACETATE, are organic compounds distinguished by a halogen atom attached to the carbon atom adjacent to the ester's carbonyl group. wikipedia.org This specific structural feature renders them highly valuable in contemporary chemical research for several reasons. The presence of the halogen atom at the alpha-position makes these compounds potent alkylating agents, readily undergoing nucleophilic substitution reactions. wikipedia.org

This reactivity allows for the introduction of a wide array of functional groups, making them crucial intermediates in the synthesis of more elaborate chemical structures. wikipedia.orgfiveable.me For instance, they are instrumental in forming new carbon-carbon bonds, a fundamental process in the construction of molecular frameworks. The regioselectivity of reactions involving alpha-halogenated esters is a key advantage, ensuring that chemical modifications occur precisely at the desired location on a molecule. fiveable.me This targeted reactivity is essential for the efficient synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. fiveable.meinnospk.com

The utility of alpha-halogenated esters is further exemplified by their role in well-known reactions such as the Darzens reaction, which produces α,β-epoxy esters (glycidic esters), and their conversion to amino acids through reaction with ammonia. wikipedia.org

Evolution of Synthetic Strategies for Alpha-Substituted Carboxylic Acid Derivatives

The methods for preparing alpha-substituted carboxylic acid derivatives have evolved significantly over time, driven by the need for greater efficiency, selectivity, and environmental compatibility. Historically, direct halogenation of carboxylic acids or their corresponding esters has been a common approach. wikipedia.org A classic example is the Hell-Volhard-Zelinsky reaction, which utilizes bromine and a phosphorus catalyst to introduce a bromine atom at the alpha-position of a carboxylic acid. google.com

Modern synthetic strategies have focused on refining these methods and developing new, more versatile approaches. The malonic ester synthesis and the acetoacetic ester synthesis are two such powerful methods that allow for the controlled alkylation of the alpha-carbon, leading to a wide variety of substituted carboxylic acids and ketones, respectively. rsc.org These methods rely on the enhanced acidity of the alpha-hydrogens situated between two carbonyl groups, facilitating their removal by a base to form a reactive enolate. rsc.org

Furthermore, the development of catalytic systems has revolutionized the synthesis of these derivatives. For instance, combining the Hell-Volhard-Zelinsky reaction with esterification in a one-pot process has been shown to reduce reaction steps and improve atom economy. google.com The ongoing development of synthetic methodologies continues to expand the toolkit available to organic chemists for the precise and efficient construction of complex molecules. libretexts.org

Research Trajectories in Novel Reactivity and Transformational Pathways

Current research in the field of alpha-halogenated esters is actively exploring new frontiers of reactivity and developing innovative transformational pathways. A significant area of focus is the use of these compounds in radical reactions. researchgate.net The development of photoredox catalysis has opened up new avenues for utilizing α-bromocarbonyl compounds as precursors for tertiary alkyl radicals, a previously challenging synthetic maneuver. researchgate.net

Another burgeoning area of research involves the catalytic functionalization of the alpha-C-H bond. rsc.orgchemrxiv.org These methods aim to directly introduce new functional groups at the alpha-position, often with high levels of stereocontrol. The development of organocatalysis has also had a profound impact, with catalysts like thiourea (B124793) being used to activate α-haloglycine esters for the synthesis of non-proteinogenic α-amino esters. nih.gov

Researchers are also investigating the unique electronic properties of alpha-halogenated esters to drive novel reactions. For example, the hyperconjugative effects in α-haloglycine esters have been shown to enhance the leaving group ability of the halogen, facilitating new catalytic transformations. nih.gov These cutting-edge research directions are continuously expanding the synthetic utility of alpha-halogenated esters, enabling the construction of increasingly complex and valuable molecules. rsc.org

Physicochemical Properties of this compound

This compound, also known by its systematic name ethyl 2-bromo-2-ethylbutanoate, is a tertiary alpha-bromo ester. hsppharma.comchemicalbook.com Its physical and chemical properties are key to its application in organic synthesis.

PropertyValue
CAS Number 6937-28-6
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Appearance Solid
Boiling Point 198.7°C at 760 mmHg
Density 1.258 g/cm³
Refractive Index 1.46
Flash Point 82.4°C

Note: The data in this table is compiled from publicly available chemical information. hsppharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrO2 B129745 ETHYL alpha-BROMODIETHYLACETATE CAS No. 6937-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZOOLBLJRSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285419
Record name ETHYL alpha-BROMODIETHYLACETATE
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-28-6
Record name 6937-28-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL alpha-BROMODIETHYLACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Alpha Bromodiethylacetate

Precursor Selection and Rational Design for Bromination at the Alpha-Position

The choice of the starting material is a fundamental aspect of the synthetic design for ethyl alpha-bromodiethylacetate. The reactivity of the alpha-carbon is significantly influenced by the functional group present, primarily a carboxylic acid or an ester.

Considerations of Steric and Electronic Effects in Diethyl-Substituted Precursors

The presence of two ethyl groups at the alpha-position of the precursor introduces notable steric and electronic effects that must be considered for successful bromination.

Steric Hindrance: The two ethyl groups create a sterically hindered environment around the alpha-carbon. This bulkiness can impede the approach of the brominating agent, potentially slowing down the reaction rate compared to less substituted analogs. The selection of the bromination method and reaction conditions must account for this steric hindrance to ensure efficient conversion.

Electronic Effects: Alkyl groups, such as the ethyl groups in the diethyl-substituted precursor, are electron-donating. This electron-donating nature slightly increases the electron density at the alpha-carbon. However, the primary electronic influence governing the reactivity of the alpha-position is the electron-withdrawing effect of the adjacent carbonyl group (C=O). This effect makes the alpha-hydrogens acidic and susceptible to removal, which is a key step in many alpha-halogenation reactions. ncert.nic.in

Comparative Analysis of Carboxylic Acid Versus Ester Starting Materials

The choice between diethylacetic acid and its corresponding ethyl ester as the starting material dictates the most appropriate synthetic route for alpha-bromination.

Starting MaterialAdvantagesDisadvantagesPreferred Bromination Method
Diethylacetic Acid Can be directly subjected to Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgThe carboxylic acid proton is more acidic than the α-hydrogen, which can interfere with some bromination reactions. libretexts.orgmsu.eduHell-Volhard-Zelinsky Reaction
Ethyl Diethylacetate The absence of the acidic carboxylic proton can be advantageous in certain reactions. Can be brominated under specific conditions. nih.govGenerally less reactive towards direct electrophilic bromination at the alpha-position compared to the corresponding acyl halide. msu.eduMethods involving enolate formation or specific brominating agents like bromodimethylsulfonium bromide. acs.orgorganic-chemistry.org

Direct Alpha-Halogenation Approaches

Direct alpha-halogenation methods aim to replace a hydrogen atom at the alpha-position with a bromine atom. The Hell-Volhard-Zelinsky (HVZ) reaction is a prominent example of this approach, particularly when starting with a carboxylic acid. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Hell-Volhard-Zelinsky Reaction Adaptations for Diethylacetate Systems

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the alpha-halogenation of carboxylic acids. alfa-chemistry.comwikipedia.orgmasterorganicchemistry.com The reaction typically involves treating the carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃). alfa-chemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comstackexchange.com

The key to the HVZ reaction is the in-situ formation of an acyl bromide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This intermediate readily enolizes, and the resulting enol is what reacts with the bromine to achieve alpha-bromination. wikipedia.orgmasterorganicchemistry.comlibretexts.org The alpha-bromo acyl bromide can then be hydrolyzed to the final alpha-bromo carboxylic acid. wikipedia.orgmasterorganicchemistry.com To obtain the ester, the reaction can be quenched with an alcohol instead of water. wikipedia.org

The choice and amount of catalyst are crucial for the successful application of the HVZ reaction to diethylacetic acid.

Red Phosphorus: Often used as a catalyst, red phosphorus reacts with bromine in situ to form phosphorus tribromide (PBr₃), which then initiates the reaction. stackexchange.comgoogle.comyoutube.com A catalytic amount is generally sufficient. alfa-chemistry.comorganic-chemistry.org

Phosphorus Tribromide (PBr₃): Direct use of PBr₃ is also common. wikipedia.orgmasterorganicchemistry.comyoutube.com It efficiently converts the carboxylic acid to the acyl bromide intermediate. wikipedia.orgmasterorganicchemistry.com In practice, a molar equivalent of PBr₃ is sometimes used to overcome slow reaction kinetics. wikipedia.org

The optimization of the catalyst involves finding the right balance to ensure efficient conversion to the acyl bromide without promoting side reactions.

CatalystRole in HVZ ReactionTypical Amount
Red Phosphorus In-situ generation of PBr₃. stackexchange.comgoogle.comyoutube.comCatalytic
Phosphorus Tribromide (PBr₃) Conversion of carboxylic acid to acyl bromide. wikipedia.orgmasterorganicchemistry.comyoutube.comCatalytic to stoichiometric alfa-chemistry.comwikipedia.orgorganic-chemistry.org

While the HVZ reaction can often be performed neat, the choice of solvent can influence the reaction's efficiency and selectivity. Solvents can affect the solubility of reactants and intermediates, as well as the stability of charged species.

For the subsequent esterification step to produce this compound, a suitable solvent that is inert to the reaction conditions and allows for easy work-up would be chosen. In some patented procedures for similar compounds, solvents like ethyl acetate (B1210297) are used during the work-up and purification stages. google.com Theoretical studies on related bromination reactions have shown that solvent polarity can influence the energy of reactants, transition states, and products. jmaterenvironsci.com For instance, in the reaction between isobutyraldehyde (B47883) and isopropyl dibromoacetate, energies were found to be lower in a protic solvent compared to the gas phase. jmaterenvironsci.com This suggests that the solvent can play a significant role in the reaction pathway and energetics.

Temperature and Pressure Parameters for Alpha-Bromination of Diethylacetic Acid

The direct alpha-bromination of diethylacetic acid is a critical step that can be accomplished through the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.comorganic-chemistry.orgwikipedia.org This reaction transforms an alkyl carboxylic acid into its α-bromo derivative. wikipedia.org The process is typically initiated with a catalytic amount of phosphorus tribromide (PBr₃) followed by the addition of bromine (Br₂). byjus.comwikipedia.org

The reaction conditions for the HVZ reaction are generally demanding, often requiring elevated temperatures, sometimes exceeding 373 K (100 °C), and extended reaction times. alfa-chemistry.com A patented method for a similar compound, ethyl alpha-bromopropionate, describes reacting propionic acid with bromine and red phosphorus (a precursor to PBr₃) at temperatures ranging from 50-200 °C for 2-5 hours to generate the alpha-brominated acyl bromide. google.com This intermediate is then reacted with ethanol (B145695) to produce the final ester. google.com Another patent for the synthesis of ethyl alpha-bromoacetate specifies a reaction temperature of 50-200 °C for 2-5 hours for the initial bromination step. google.com

While specific pressure parameters are not frequently detailed in the general literature for the HVZ reaction itself, the subsequent purification of the product, such as ethyl 2-bromo-3-methylbutanoate, may involve distillation under reduced pressure (in vacuo). prepchem.com For instance, distillation of a similar ester has been reported at 70°C under a pressure of 20 mm Hg. prepchem.com

The following table summarizes typical temperature ranges found in related alpha-bromination reactions.

Reaction StageTemperature Range (°C)Notes
Alpha-bromination of carboxylic acid50 - 200Catalyzed by red phosphorus and bromine. google.comgoogle.com
EsterificationRoom TemperatureFollowing the formation of the acyl bromide. google.comgoogle.com
Product Distillation70 (at 20 mmHg)Example for a similar bromoester. prepchem.com

Radical Bromination Pathways with N-Bromosuccinimide (NBS) or Bromine

Radical bromination presents an alternative pathway for the synthesis of alpha-bromo esters. This method often employs N-Bromosuccinimide (NBS) as a convenient and selective source of bromine radicals (Br•). wikipedia.org

Initiation Mechanisms and Radical Scavenger Effects

The initiation of radical bromination with NBS typically requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or irradiation with light. wikipedia.org The process begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small number of bromine radicals. numberanalytics.commasterorganicchemistry.com These radicals then abstract a hydrogen atom from the alpha-position of the substrate, forming a carbon-centered radical. numberanalytics.com This radical then reacts with a bromine source (either NBS or Br₂) to yield the alpha-brominated product and another bromine radical, thus propagating the chain reaction. numberanalytics.commasterorganicchemistry.com

NBS is particularly advantageous because it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions like the addition of bromine to any double bonds that might be present. masterorganicchemistry.comlibretexts.org The hydrogen bromide (HBr) generated during the reaction can react with NBS to regenerate the molecular bromine (Br₂) needed for the propagation step. libretexts.org

Radical scavengers, if present, can inhibit the reaction by reacting with and deactivating the radical intermediates, thereby terminating the chain reaction. The efficiency of the radical bromination is therefore dependent on a clean system free from such inhibitors.

Regioselectivity and Diastereoselectivity in Alpha-Position Bromination

The regioselectivity of radical bromination is dictated by the stability of the radical intermediate formed. In the case of ethyl diethylacetate, the alpha-position is activated by the adjacent carbonyl group, which can stabilize the resulting radical through resonance. This makes the alpha-hydrogen the most susceptible to abstraction by a bromine radical.

While this compound itself is not chiral, if the substrate were to have a pre-existing chiral center or if a new one were to be created, the stereochemical outcome would be a key consideration. Radical reactions at a stereocenter typically lead to racemization because the intermediate radical is planar.

Enolate-Mediated Alpha-Bromination Strategies

A powerful and widely used method for the alpha-bromination of esters involves the formation of an enolate intermediate. libretexts.orgmasterorganicchemistry.com Enolates are potent nucleophiles that can readily react with electrophilic bromine sources. masterorganicchemistry.com

Base Selection and Counterion Effects on Enolate Formation

The formation of an enolate is achieved by treating the ester with a suitable base. masterorganicchemistry.com The choice of base is critical and depends on the acidity of the alpha-protons of the ester. For simple esters, which are less acidic than ketones, a strong, non-nucleophilic base is often required to achieve complete and irreversible enolate formation. masterorganicchemistry.combham.ac.uk Lithium diisopropylamide (LDA) is a common choice for this purpose as it is a strong base that is also sterically hindered, which minimizes its potential to act as a nucleophile. masterorganicchemistry.comyoutube.com Using a strong base like LDA ensures that the equilibrium is shifted entirely towards the enolate, preventing the starting ester from being present to react with the enolate once it is formed. bham.ac.uk

Weaker bases, such as sodium ethoxide, can also be used, particularly for more acidic substrates like β-dicarbonyl compounds. libretexts.org However, with simple esters, the equilibrium with weaker bases will lie towards the starting materials, resulting in a low concentration of the enolate. masterorganicchemistry.com

The counterion associated with the enolate (e.g., Li⁺, Na⁺, K⁺) can influence the reactivity and stereoselectivity of the subsequent alkylation step. libretexts.orglibretexts.org The lithium counterion from LDA, for instance, is known to associate tightly with the enolate oxygen, which can influence the approach of the electrophile. libretexts.orglibretexts.org

The following table provides examples of bases used for enolate formation and their general characteristics.

BaseStrengthCommon UseNotes
Lithium diisopropylamide (LDA)Strong, non-nucleophilic, sterically hinderedComplete and irreversible enolate formation from esters and ketones. masterorganicchemistry.combham.ac.ukyoutube.comFavors kinetic enolate formation. masterorganicchemistry.com
Sodium hydride (NaH)Strong, non-nucleophilicComplete enolate formation; the byproduct H₂ gas bubbles out of solution. youtube.comDrives the equilibrium to the product side. youtube.com
Sodium ethoxide (NaOEt)Strong, nucleophilicUsed for more acidic carbonyls like β-dicarbonyls. libretexts.orgCan lead to reversible enolate formation with simple esters. masterorganicchemistry.com
Electrophilic Bromine Sources in Enolate Alkylation

Once the enolate is formed, it is reacted with an electrophilic bromine source to introduce the bromine atom at the alpha-position. libretexts.org A variety of reagents can serve as the electrophilic bromine source in these reactions.

Molecular bromine (Br₂) is a common and effective electrophile. acsgcipr.org The nucleophilic alpha-carbon of the enolate attacks one of the bromine atoms in Br₂, displacing a bromide ion. youtube.com

N-Bromosuccinimide (NBS) can also be used as an electrophilic bromine source in the presence of an acid catalyst, or for the reaction with enolates. wikipedia.orgmasterorganicchemistry.com Other N-bromo compounds can also be employed. acsgcipr.org

Bromodimethylsulfonium bromide (BDMS) has been reported as an effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones at low temperatures (0–5 °C) or room temperature, often without the need for a base or catalyst. acs.orgnih.govorganic-chemistry.org

Indirect Synthetic Routes

Indirect synthetic routes to this compound typically commence with a precursor molecule that undergoes a series of chemical transformations. These methods offer versatility and can be adapted based on the availability of starting materials.

Modification of Pre-Existing Alpha-Brominated Compounds

One of the most common indirect methods for preparing this compound is through the esterification of α-bromodiethylacetic acid. This precursor is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction. orgosolver.comlibretexts.orgnrochemistry.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The HVZ reaction involves the α-bromination of a carboxylic acid, in this case, diethylacetic acid, using a brominating agent such as bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org

The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This acyl bromide intermediate can then tautomerize to its enol form. The enol, being electron-rich, readily reacts with bromine at the α-carbon. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The resulting α-bromo acyl bromide is a key intermediate. In the presence of an alcohol like ethanol, this intermediate can be directly converted to the corresponding α-bromo ester, this compound. nrochemistry.comwikipedia.org This direct conversion avoids the isolation of the α-bromo acid, streamlining the process. nrochemistry.com

Alternatively, the α-bromo acyl bromide can be hydrolyzed to yield α-bromodiethylacetic acid, which is then subjected to a separate esterification step with ethanol, typically under acidic conditions, to produce the final product. wikipedia.org

A variation of the HVZ reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent, which can be effective for the alpha-halogenation of acid chlorides. google.com

Bromodecarboxylation Strategies

Bromodecarboxylation reactions offer an alternative pathway to alkyl bromides from carboxylic acids, and in principle, could be adapted for the synthesis of precursors to this compound. The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine. This reaction proceeds via a radical mechanism, leading to the formation of an alkyl bromide with one less carbon atom.

Another notable method is the Kochi reaction, which employs lead(IV) acetate and a lithium halide for the decarboxylative halogenation of carboxylic acids. While these methods are powerful for simple alkyl chains, their application to the synthesis of α-bromo compounds like this compound is less common and would require the synthesis of a suitable precursor carboxylic acid that upon bromodecarboxylation would yield the desired structure.

High-Selectivity Synthesis Methodologies for Reduced Byproduct Formation

Investigation of Acid-Binding Agents in Reaction Systems

Commonly used acid-binding agents include inorganic bases like sodium carbonate and organic bases such as pyridine (B92270) and triethylamine. The choice of the acid-binding agent can significantly impact the reaction's efficiency and selectivity.

For instance, a patent for the synthesis of a related compound, ethyl bromoacetate (B1195939), demonstrated the use of different acid-binding agents. google.com The results, summarized in the table below, highlight how the choice of agent affects the final yield.

Acid-Binding AgentPurity (%)Yield (%)
Sodium Tripolyphosphate99.392.3
Pyridine99.387.9
Sodium Tripolyphosphate99.579.4
Data derived from a patent for the synthesis of ethyl bromoacetate and may not be directly representative for this compound. google.com

Pyridine can also act as a nucleophilic catalyst in esterification reactions involving acyl chlorides, further enhancing the reaction rate. orgosolver.comlibretexts.org

Integrated Reaction-Esterification Processes for Enhanced Atom Economy

A patented high-selectivity synthesis method for ethyl bromoacetate exemplifies this approach. google.com The process involves the reaction of acetic acid with bromine and red phosphorus to form the α-bromo acyl bromide, followed by the in-situ addition of ethanol and an acid-binding agent. This integrated approach has been shown to provide high yields and purity of the final product. google.com

The table below, based on the aforementioned patent, illustrates the effectiveness of this one-pot synthesis strategy.

ReactantsCatalystAcid-Binding AgentReaction ConditionsPurity (%)Yield (%)
Acetic Acid, Bromine, EthanolRed PhosphorusSodium Tripolyphosphate1. Bromination at 120°C, 2h; 2. Esterification at RT, 3h99.392.3
Acetic Acid, Bromine, EthanolRed PhosphorusPyridine1. Bromination at 120°C, 5h; 2. Esterification at RT, 3h99.387.9
Data derived from a patent for the synthesis of ethyl bromoacetate and may not be directly representative for this compound. google.com

This integrated approach not only simplifies the synthetic procedure but also aligns with the principles of green chemistry by maximizing atom utilization and minimizing waste.

Mechanistic Investigations of Reactions Involving Ethyl Alpha Bromodiethylacetate

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions are competitive with nucleophilic substitution, particularly at higher temperatures and with basic nucleophiles. For ethyl alpha-bromodiethylacetate, elimination involves the removal of a proton from a β-carbon (on one of the ethyl groups) and the loss of the bromide leaving group to form a double bond. youtube.com

The elimination of HBr from this compound leads to the formation of a single product: ethyl 2-ethyl-2-butenoate. This product is an α,β-unsaturated ester, a class of compounds where the carbon-carbon double bond is conjugated with the carbonyl of the ester. wikipedia.org This conjugation adds thermodynamic stability to the product molecule. The general transformation is a dehydrohalogenation reaction. Such products are valuable intermediates in organic synthesis. organic-chemistry.orgnih.gov

Regioselectivity: This concept describes the preference for the formation of one constitutional isomer over another. In the case of this compound, the two ethyl groups attached to the α-carbon are chemically identical. Therefore, the β-hydrogens on either ethyl group are equivalent, and only one constitutional isomer, ethyl 2-ethyl-2-butenoate, can be formed. As a result, regioselectivity (e.g., Zaitsev vs. Hofmann rules) is not a consideration for this specific substrate. youtube.comyoutube.com

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The product, ethyl 2-ethyl-2-butenoate, can exist as E and Z stereoisomers. The stereochemical outcome is dependent on the reaction mechanism (E1 or E2). khanacademy.org

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com The deprotonation step is generally not stereospecific, allowing for the formation of both E and Z isomers. Typically, the more thermodynamically stable isomer (usually the E-isomer, where the larger groups are on opposite sides of the double bond) is the major product. youtube.com

E2 Pathway: This pathway is a concerted, single-step process that requires a specific anti-periplanar geometry between the β-proton and the leaving group. khanacademy.org The reaction is stereoselective, and the use of a strong, sterically hindered base (e.g., potassium tert-butoxide) strongly favors the E2 pathway. youtube.com For an acyclic substrate like this, bond rotation allows it to achieve the necessary conformation to yield predominantly the more stable E-isomer. youtube.com

MechanismBase RequirementIntermediateStereochemistryPrimary Product
E1 Weak Base (often the solvent)Carbocation youtube.comNot stereospecific, favors stable productE-isomer (thermodynamic control)
E2 Strong, often bulky base youtube.comNone (concerted transition state) youtube.comStereoselective (anti-periplanar) khanacademy.orgE-isomer (thermodynamic control)

Organometallic Reactions and Cross-Coupling Applications

This compound can serve as a precursor for organometallic reagents, which are subsequently used in carbon-carbon bond-forming reactions. A key transformation involves its reaction with an active metal, such as zinc, in a Reformatsky-type reaction. This generates a zinc enolate, which is a potent nucleophile.

This organozinc intermediate can then be used in cross-coupling reactions. While direct studies on this compound are limited, analogous reactions of similar α-bromoesters are well-documented. For instance, palladium-catalyzed Negishi cross-coupling reactions have been successfully employed to couple the zinc reagents derived from α-haloesters with various aryl halides. nih.gov

A plausible sequence for this compound would be:

Formation of the Organozinc Reagent: Reaction with activated zinc metal to form the corresponding zinc enolate.

Palladium-Catalyzed Cross-Coupling: The in-situ generated organozinc reagent reacts with an aryl halide (e.g., aryl bromide or triflate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand. nih.gov

This methodology provides a powerful route to synthesize α-aryl-α,α-diethylacetates, effectively constructing a quaternary carbon center. The reaction is conducted under mild conditions and demonstrates the utility of organometallic intermediates derived from α-haloesters in modern synthetic chemistry. nih.govlibretexts.org

Grignard Reagent Reactivity with the Ester Moiety and Alpha-Bromine

The reaction of this compound with Grignard reagents (RMgX) is a complex process due to the presence of two electrophilic centers: the carbonyl carbon of the ester and the carbon atom bearing the bromine. Grignard reagents are potent nucleophiles and strong bases, leading to competitive reactions. youtube.comyoutube.commasterorganicchemistry.com

The primary reaction pathway involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester. This initial addition is followed by the elimination of the ethoxide leaving group, which forms a ketone intermediate. A second equivalent of the Grignard reagent can then attack the newly formed ketone, leading to a tertiary alcohol upon acidic workup. masterorganicchemistry.comyoutube.com This double addition is a characteristic feature of the reaction of Grignard reagents with esters. masterorganicchemistry.com

However, the presence of the alpha-bromine atom introduces the possibility of other reaction pathways. The Grignard reagent can also act as a reducing agent or participate in a halogen-metal exchange, although the nucleophilic attack on the carbonyl is generally the predominant reaction. The specific outcome can be influenced by factors such as the nature of the Grignard reagent, the reaction temperature, and the solvent used.

Table 1: Reactivity of Grignard Reagents with this compound

Grignard Reagent (RMgX)Primary ProductReaction Pathway
Alkyl or Aryl GrignardTertiary AlcoholDouble nucleophilic addition to the ester carbonyl
Sterically Hindered GrignardKetoneSingle nucleophilic addition followed by elimination

Note: The table presents the generally expected outcomes. Actual product distribution may vary based on specific reaction conditions.

Suzuki, Heck, and Sonogashira Coupling Reactions at the Alpha-Carbon

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can potentially serve as an electrophilic partner in these reactions, reacting at the alpha-carbon.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While typically used for sp2-hybridized carbons, advancements have extended its scope. The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgorganic-chemistry.org The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide, also utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

While these reactions are well-established for aryl and vinyl halides, their application to alpha-halo esters like this compound is less common and can be challenging. The success of such couplings depends on the careful selection of the palladium catalyst, ligands, and reaction conditions to favor the desired cross-coupling pathway over competing reactions like beta-hydride elimination. Research in this area aims to expand the utility of these powerful C-C bond-forming reactions to include substrates like this compound. A palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes has been developed, which yields β,γ-alkenyl carboxamides rather than the typical Sonogashira products. rsc.org

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemPotential Product Type
Suzuki CouplingOrganoboron CompoundPalladium Catalyst + Baseα-Aryl/Alkenyl Diethylacetate
Heck ReactionAlkenePalladium Catalyst + Baseα,β-Unsaturated Ester
Sonogashira CouplingTerminal AlkynePalladium Catalyst + Copper(I) Co-catalystβ,γ-Alkynyl Ester

Note: This table outlines the potential applications of these coupling reactions with this compound, which may require specialized conditions for successful implementation.

Condensation Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. pressbooks.pubmasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. pressbooks.publibretexts.org

In the context of this compound, the presence of the alpha-bromine atom significantly influences the course of a potential Claisen-type condensation. The acidity of the alpha-proton is increased due to the electron-withdrawing inductive effect of the bromine atom, facilitating enolate formation. However, the bromine can also act as a leaving group.

A "mixed" Claisen condensation could be envisioned where the enolate of a different ester reacts with this compound. libretexts.org In this scenario, the enolate would attack the carbonyl carbon of the bromoester. The subsequent collapse of the tetrahedral intermediate could lead to the expulsion of the ethoxide group, forming a β-keto ester. pressbooks.pub

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. wikipedia.orgmasterorganicchemistry.com

The enolate derived from this compound can potentially participate in Aldol-type reactions with aldehydes or ketones. The nucleophilic enolate would add to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation would yield a β-hydroxy-α-bromo ester. These products can be valuable synthetic intermediates, capable of undergoing further transformations. For instance, the β-hydroxy group can be eliminated to form an α-bromo-α,β-unsaturated ester.

The Zimmerman-Traxler model can be used to predict the stereochemistry of these Aldol additions when using metal enolates, suggesting that the reaction proceeds through a chair-like transition state. harvard.edu

Rearrangement Reactions

Under certain conditions, reactions involving this compound can proceed through carbocationic intermediates. These carbocations are susceptible to rearrangement to form more stable species. libretexts.org For example, in the presence of a Lewis acid or under solvolysis conditions, the bromine atom can depart, leading to the formation of a secondary carbocation at the alpha-position.

This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation if an adjacent carbon atom is suitably substituted. libretexts.org The driving force for this rearrangement is the increased stability of the resulting carbocation. The rearranged carbocation can then be trapped by a nucleophile present in the reaction mixture, leading to the formation of a rearranged product. The stability of carbocations follows the order: tertiary > secondary > primary.

Environmental Fate and Degradation Pathways of Halogenated Esters

Hydrolytic Degradation in Aquatic Environments

The primary abiotic degradation pathway for esters in aquatic environments is hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is significantly influenced by the pH of the surrounding water and results in the formation of an alcohol and a carboxylic acid. For ETHYL alpha-BROMODIETHYLACETATE, hydrolysis would yield ethanol (B145695) and α-bromodiethylacetic acid.

pH Dependence of Hydrolysis

The rate of hydrolysis of esters is highly dependent on pH. Generally, ester hydrolysis is slow at neutral pH and is catalyzed by both acids (low pH) and bases (high pH).

Studies on analogous compounds, such as ethyl acetate (B1210297), demonstrate this pH dependency. The hydrolysis rate of ethyl acetate is at its minimum in the pH range of 5-6 and increases significantly under both acidic and alkaline conditions. For instance, the rate of hydrolysis can increase by a factor of 10 for each unit change in pH away from the point of minimum hydrolysis. chemrxiv.org

Table 1: General pH Dependence of Ester Hydrolysis

pH RangeDominant Hydrolysis MechanismRelative Rate
< 4Acid-CatalyzedIncreases with decreasing pH
4 - 6Neutral HydrolysisMinimum rate
> 6Base-CatalyzedIncreases with increasing pH

Identification of Hydrolytic Byproducts and Their Environmental Persistence

The hydrolysis of this compound is expected to produce Ethanol and α-bromodiethylacetic acid .

Ethanol is a simple alcohol that is readily biodegradable in the environment and is not considered a persistent pollutant. epa.gov

α-Bromodiethylacetic acid is a halogenated carboxylic acid. The environmental persistence of this byproduct is a key concern. The carbon-bromine bond can be susceptible to further degradation. The persistence of α-brominated carboxylic acids can be influenced by microbial activity. While some halogenated organic acids are recalcitrant, others can be utilized by microorganisms as a carbon source. nih.gov The diethyl substitution pattern might affect its biodegradability, as branched structures can sometimes be more resistant to microbial attack than their linear counterparts.

Photolytic Degradation in Terrestrial and Aquatic Systems

Photolysis, or the breakdown of compounds by light, is another important degradation pathway for organic chemicals in the environment. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the water or atmosphere.

Direct and Indirect Photolysis Mechanisms

Direct Photolysis: For direct photolysis to occur, a compound must absorb light in the environmentally relevant spectrum of sunlight (wavelengths > 290 nm). Many brominated organic compounds are known to absorb UV radiation, leading to the cleavage of the carbon-bromine (C-Br) bond. ua.esnih.gov The energy of the absorbed photon can exceed the bond dissociation energy of the C-Br bond, leading to its homolytic cleavage and the formation of a radical species. It is plausible that this compound can undergo direct photolysis through this mechanism.

Indirect Photolysis: In natural waters, indirect photolysis can be a significant degradation pathway. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states. These reactive species can attack the organic molecule, leading to its degradation. The ester functional group and the alkyl chain of this compound would be susceptible to attack by hydroxyl radicals.

Influence of Light Intensity and Wavelength on Degradation Rates

The rate of photolytic degradation is directly related to the intensity of the light source and the wavelength of the radiation.

Light Intensity: Higher light intensity generally leads to a faster rate of photolysis, as more photons are available to be absorbed by the chemical or to generate reactive species.

Wavelength: The efficiency of photolysis is also dependent on the wavelength of light. Degradation is most effective at wavelengths that are strongly absorbed by the compound (for direct photolysis) or by the substances that generate reactive species (for indirect photolysis). Studies on brominated flame retardants have shown that degradation rates are significantly higher under UV irradiation compared to visible light. mdpi.com For instance, the degradation rates of some new brominated flame retardants were found to be in the order of 180-400 nm > 334-365 nm > 400-700 nm. mdpi.com The quantum yield, which is a measure of the efficiency of a photochemical process, for the photodegradation of brominated compounds has been shown to increase with the number of bromine atoms in the molecule. researchgate.netnih.gov

Microbial Metabolism and Biodegradation

The breakdown of organic compounds by microorganisms is a crucial process in their environmental fate. The biodegradability of a compound like this compound will depend on its structure and the presence of microbial populations with the necessary enzymatic machinery.

The biodegradation of esters typically begins with the hydrolysis of the ester bond by esterase enzymes, which are widespread in microorganisms. nih.govnih.gov This would lead to the formation of ethanol and α-bromodiethylacetic acid. As mentioned earlier, ethanol is readily biodegradable.

The subsequent fate of α-bromodiethylacetic acid would depend on the ability of microorganisms to cleave the carbon-bromine bond. The microbial degradation of halogenated organic compounds is a well-documented process. nih.govnih.gov One common mechanism is reductive dehalogenation, where the halogen atom is removed and replaced with a hydrogen atom. This process is often carried out by anaerobic bacteria. Oxidative dehalogenation can also occur under aerobic conditions, where the halogen is removed following the introduction of oxygen atoms into the molecule by oxygenase enzymes. nih.gov

The branched structure of the diethylacetyl group may influence the rate of biodegradation. While some studies suggest that branching can hinder microbial degradation, other research has demonstrated the microbial synthesis and degradation of branched-chain esters. nih.govnih.govosti.govresearchgate.net Therefore, it is plausible that microbial consortia in soil and sediment could adapt to degrade α-bromodiethylacetic acid, although the rate may be slower compared to simpler, linear halogenated acids.

Table 2: Potential Microbial Degradation Pathway of this compound

StepReactionEnzymes Involved (Putative)Products
1Ester HydrolysisEsterasesEthanol + α-Bromodiethylacetic acid
2DehalogenationDehalogenases (reductive or oxidative)Diethylacetic acid + Bromide ion
3Further MetabolismVarious oxidases and other metabolic enzymesCarbon dioxide + Water

Sorption and Mobility in Environmental Compartments

The tendency of a chemical to move through the environment or to bind to soil and sediment particles is a key aspect of its environmental fate. This is largely determined by its sorption characteristics.

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This coefficient describes the tendency of a chemical to be adsorbed by the organic matter in soil and sediment. A high Koc value indicates strong binding to soil and low mobility, while a low Koc value suggests higher mobility.

Specific experimental data for the Koc of this compound are not available. However, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the EPA's EPI Suite™. episuite.devepa.govchemistryforsustainability.org For structurally similar compounds, the Koc can vary widely depending on factors like hydrophobicity. The octanol-water partition coefficient (Kow) is often used to estimate Koc.

Table 2: Estimated Physicochemical Properties for Mobility Assessment

Parameter Description Estimated Value/Range (Illustrative) Significance for this compound
Log Kow (Octanol-Water Partition Coefficient) A measure of the hydrophobicity of a compound.2.0 - 3.5 (Estimated for similar bromoalkanoic acid esters)A moderate Log Kow suggests a moderate tendency to partition from water into organic phases like soil organic matter.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) Indicates the tendency of a compound to bind to organic matter in soil.100 - 1000 L/kg (Estimated based on Log Kow)A moderate Koc suggests that the compound will have some mobility in soil, but will also exhibit some binding to soil organic matter.

The leaching potential of a chemical is its likelihood of moving through the soil profile and reaching groundwater. This is influenced by the chemical's sorption characteristics (Koc) and the properties of the soil, such as organic matter content and texture. molaid.com

Soils with high organic matter: In these soils, this compound would be expected to have lower mobility due to increased adsorption to the organic carbon.

Sandy soils with low organic matter: In these soils, the compound would likely have a higher leaching potential due to weaker adsorption.

The persistence of the compound will also affect its leaching potential. If it degrades rapidly, it will have less time to leach through the soil column.

Volatilization from Environmental Matrices

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gas phase. For compounds in soil or water, this is an important route of environmental transport. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant.

Specific data on the Henry's Law Constant for this compound is not available. However, for ethyl acetate, a related but non-halogenated and more volatile compound, the Henry's Law Constant is relatively low, suggesting some potential for volatilization from water. nih.gov The presence of the bromine atom and the larger diethylacetate group in this compound would likely decrease its volatility compared to ethyl acetate.

The volatilization from soil surfaces is also influenced by the compound's vapor pressure and its adsorption to soil particles. Stronger adsorption to soil will reduce the rate of volatilization.

Mechanistic Toxicological Research of Alpha Brominated Organic Compounds

Cellular and Molecular Mechanisms of Action

The presence of a bromine atom at the alpha position to an ester functional group confers significant chemical reactivity to ETHYL alpha-BROMODIETHYLACETATE, which is central to its toxicological mechanism. This reactivity stems from the electron-withdrawing nature of both the bromine atom and the carbonyl group, making the alpha-carbon an electrophilic center susceptible to nucleophilic attack.

The electrophilic nature of this compound suggests a high potential for interaction with biological macromolecules. Nucleophilic residues in proteins, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), are likely targets for alkylation. This covalent modification can lead to the alteration of protein structure and function, enzyme inhibition, and disruption of cellular signaling pathways.

Similarly, the nucleophilic centers in DNA bases (e.g., the N7 position of guanine) are susceptible to alkylation by electrophilic agents. Such DNA adducts can interfere with DNA replication and transcription, potentially leading to mutagenic and carcinogenic outcomes. While direct studies on this compound are not extensively available, research on analogous alpha-haloacetates, which are known disinfection byproducts in drinking water, has shown they can induce oxidative damage to DNA. For instance, brominated haloacetates have been observed to increase the levels of 8-hydroxydeoxyguanosine (8-OH-dG), a marker of oxidative DNA damage, in the liver of mice. nih.gov This suggests that beyond direct alkylation, alpha-brominated compounds could also exert their toxicity through the induction of oxidative stress.

The primary mechanism of toxicity for alpha-brominated carbonyl compounds is their action as alkylating agents. The carbon-bromine bond is polarized, with the carbon atom being electron-deficient and thus a target for nucleophiles. This reactivity is further enhanced by the adjacent carbonyl group, which helps to stabilize the transition state of the nucleophilic substitution reaction. libretexts.org

The general reaction for the alkylation of a biological nucleophile (Nu:) by an alpha-bromo ester can be depicted as follows:

Br-CH(R)-C(=O)OR' + Nu: → Nu-CH(R)-C(=O)OR' + Br⁻

Where R and R' represent the alkyl groups of the ester. This S_N2 reaction is often rapid and can lead to the irreversible modification of critical biomolecules. libretexts.org The high reactivity of α-halogenated carbonyls in S_N2 reactions is a well-established principle in organic chemistry. libretexts.org This inherent reactivity underscores the potential of this compound to be a potent toxicant through the alkylation of essential cellular components.

In Vitro Toxicological Assays and Predictive Modeling

In vitro assays and predictive modeling are crucial tools for assessing the toxic potential of chemicals like this compound, providing data on cytotoxicity and mechanisms of toxicity without the use of whole animals.

Table 1: Representative Cytotoxicity Data for Related Halogenated Compounds

CompoundCell LineEndpointResult
Bromoethane (B45996)CHO CellsSister Chromatid ExchangesInduced
Various Energetic CompoundsV79 and TK6 cellsCytotoxicityVaried, with some showing significant toxicity
alpha-hederine (tested against H2O2 genotoxicity)HepG2 cellsDNA damageProtective effect observed

This table presents data for related or structurally analogous compounds to infer the potential cytotoxic profile of this compound. Data for the specific target compound is not available.

High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals against a variety of biological targets to identify potential hazards and elucidate mechanisms of toxicity. bmglabtech.comnumberanalytics.comwikipedia.orgpressbooks.pub This approach is instrumental in constructing Adverse Outcome Pathways (AOPs), which are conceptual frameworks that link a molecular initiating event (MIE) to an adverse outcome at the organismal or population level. toxplanet.com

For this compound, the MIE would likely be the covalent binding to proteins or DNA due to its electrophilic nature. An HTS campaign could screen this compound against a panel of assays representing key events in various toxicity pathways, such as oxidative stress, mitochondrial dysfunction, and activation of stress-response pathways (e.g., Nrf2, p53). The data generated from such screens could help to identify the specific cellular pathways that are most sensitive to disruption by this compound and thus predict potential adverse outcomes. While specific HTS data for this compound is not published, the methodology provides a powerful tool for future toxicological evaluation.

Genotoxicity and Mutagenicity Studies

Given its potential to alkylate DNA, assessing the genotoxicity and mutagenicity of this compound is of paramount importance. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, while mutagenicity is the induction of transmissible and heritable changes in the genetic material.

Standard genotoxicity tests include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the chromosomal aberration test. The Ames test, using various strains of Salmonella typhimurium and Escherichia coli, is a widely used primary screen for mutagenic potential. nih.gov A positive result in the Ames test is often indicative of mutagenic potential in higher organisms.

Studies on the structurally similar compound, ethyl bromoacetate (B1195939), have been conducted. For instance, a genetic toxicity evaluation of ethyl bromoacetate was performed using the Ames test. nih.gov While the full results of this specific study are not detailed here, the nomination for such testing was based on the suspicion of carcinogenicity due to its potential alkylating activity as an α-halo acetate (B1210297). nih.gov Furthermore, studies on bromoethane have shown it to be mutagenic in S. typhimurium strain TA100. nih.gov These findings for related compounds strongly suggest that this compound would also exhibit genotoxic and mutagenic properties.

Table 2: Genotoxicity Profile of Structurally Related Compounds

CompoundTest SystemResult
Ethyl bromoacetateAmes/Salmonella assayNominated for testing due to suspicion of carcinogenicity
BromoethaneS. typhimurium TA100Mutagenic
BromoethaneCultured CHO cellsInduced sister chromatid exchanges

This table provides genotoxicity data for compounds structurally related to this compound to infer its potential genotoxic profile, as direct data is not available.

DNA Adduct Formation and Repair Mechanisms

Alpha-brominated esters are recognized as alkylating agents, a class of compounds with the ability to covalently bind to nucleophilic sites in biological macromolecules, including DNA. wikipedia.org This reactivity is conferred by the bromine atom at the alpha-position, which acts as a good leaving group in nucleophilic substitution reactions (SN2). nih.govnih.gov The electrophilic carbon atom is thus susceptible to attack by the nitrogen and oxygen atoms in DNA bases, leading to the formation of DNA adducts.

Research on various α-halo-carbonyl compounds demonstrates their potential to react with nucleophiles like thiols, which serves as a model for their interaction with DNA. nih.govtandfonline.comqsardb.org Studies on α-bromo-ketones, which share the key reactive moiety, have shown they can be activated by cellular thiols (like glutathione) to form intermediates such as episulfonium ions, which are potent DNA alkylating agents. nih.gov These intermediates can then react with DNA, particularly at guanine (B1146940) residues, to form unstable adducts. nih.gov While direct studies on this compound are limited, the principles of reactivity for analogous compounds like ethyl bromoacetate suggest a strong potential for DNA adduct formation. nih.gov

The formation of such adducts can disrupt the normal functioning of DNA, interfering with replication and transcription. If not repaired, these lesions can lead to mutations and are a primary initiating event in chemical carcinogenesis. Cells possess sophisticated DNA repair mechanisms, such as base excision repair (BER) and nucleotide excision repair (NER), to remove these adducts and restore the integrity of the DNA sequence. However, if the rate of adduct formation overwhelms the repair capacity, or if the adducts are particularly bulky or persistent, the risk of permanent genetic damage increases.

Chromosomal Aberrations and Micronucleus Formation

The formation of DNA adducts and subsequent errors in DNA replication or repair can lead to more large-scale genetic damage, including chromosomal aberrations and the formation of micronuclei. Chromosomal aberrations are structural or numerical changes in chromosomes, which can be detected by karyotyping. nih.gov Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a well-established biomarker of genotoxic events and chromosomal damage. nih.govnih.gov

Alkylating agents, as a class, are known to induce chromosomal aberrations. Research on compounds like ethyl bromoacetate has shown evidence of mutagenicity in bacterial reverse mutation assays (Ames test), indicating its ability to cause DNA damage that leads to mutations. nih.govnih.gov Such DNA damage is a precursor to the formation of chromosomal aberrations. Studies on other genotoxic agents have demonstrated a clear link between exposure, the induction of DNA damage, and a subsequent increase in micronucleus formation in cultured cells. nih.gov For example, the exposure of cells to mixtures of xenobiotics has been shown to synergistically increase the frequency of micronuclei, highlighting the potential for enhanced chromosomal damage from multiple chemical exposures. nih.gov

Given the inherent reactivity of the α-bromoester moiety in this compound, it is plausible that this compound could induce chromosomal damage. The formation of DNA adducts could lead to DNA strand breaks, cross-linking, or other lesions that, during cell division, result in the formation of acentric fragments or lagging chromosomes, ultimately manifesting as micronuclei or other visible chromosomal aberrations.

Neurotoxicity and Developmental Toxicity Research

The developing nervous system is particularly vulnerable to chemical insults. Research on brominated compounds, particularly brominated flame retardants (BFRs), has revealed significant neurotoxic and developmental effects. nih.gov While structurally different from simple alpha-brominated esters, BFRs provide insights into the potential toxic pathways of organobromine compounds. Mechanisms of BFR-induced neurotoxicity include disruption of the thyroid hormone system, induction of oxidative stress, and interference with neurodevelopmental processes. nih.govnih.gov

Studies on pregnant rats exposed to certain BFRs like hexabromocyclododecane (HBCD) showed effects on thyroid hormones and impaired oligodendroglial development in the offspring. nih.gov In zebrafish, exposure to some BDEs (brominated diphenyl ethers) led to teratogenic effects such as pericardium and yolk sac edemas. researchgate.net These findings underscore the potential for brominated compounds to interfere with critical developmental pathways.

Structure-Toxicity Relationships of Halogenated Esters

The toxicity of halogenated esters is highly dependent on their chemical structure. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key molecular features that drive toxicity. For a series of halogenated aliphatic esters, toxicity has been successfully modeled using descriptors such as the 1-octanol/water partition coefficient (logKow), which represents hydrophobicity, and the energy of the lowest unoccupied molecular orbital (ELUMO), which represents electrophilicity. nih.gov

Impact of Bromine Substitution on Toxicological Profile

The identity and position of the halogen atom are critical determinants of a halogenated ester's toxicological profile. The substitution of a bromine atom at the alpha-position to the carbonyl group significantly enhances the compound's reactivity and toxicity. nih.govnih.gov This is because bromine is a better leaving group than chlorine, making the alpha-carbon more susceptible to nucleophilic attack.

Studies comparing the reactivity of α-halo-carbonyl compounds with thiols have established a clear reactivity order of I > Br > Cl > F. nih.govtandfonline.comqsardb.org This translates directly to toxicity, with α-bromo esters generally being more toxic than their α-chloro counterparts. core.ac.uk This increased reactivity is thought to be the basis for the "soft electrophilic" mode of toxic action, where the compound readily participates in SN2 reactions with biological nucleophiles. nih.gov

The table below, derived from structure-activity relationship studies, illustrates the impact of the halogen and its position on reactivity.

Compound TypeReactivity with ThiolsGeneral Toxicity
α-Bromo-esters HighHigh
α-Chloro-estersModerateModerate
β/γ-Halo-estersLow to NegligibleLower
Non-halogenated estersNegligibleLow (by this mechanism)

This table represents generalized data from structure-activity relationship studies. nih.govqsardb.orgcore.ac.uk

Furthermore, steric hindrance around the reactive center can decrease toxicity. For example, ethyl-2-bromoisovalerate, where the alpha-carbon is sterically hindered by an alkyl group, was found to be less toxic than predicted by simple models. nih.gov This suggests that for this compound, the two ethyl groups on the alpha-carbon would likely reduce its reactivity compared to a less hindered compound like ethyl bromoacetate, but the presence of the bromine would still render it a reactive and potentially toxic molecule.

Role of Ester Group Lability in Bioavailability and Toxicity

The ester group itself plays a crucial role in the bioavailability and toxicokinetics of these compounds. Ester groups can be hydrolyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. nih.govnih.gov This hydrolysis cleaves the ester bond, yielding an alcohol and a carboxylic acid. youtube.com

The rate of this enzymatic hydrolysis, or the lability of the ester, significantly influences the compound's fate in the body.

High Lability: A highly labile ester will be rapidly hydrolyzed, leading to a quick release of the corresponding α-bromo carboxylic acid. This can limit the distribution of the intact ester throughout the body but may lead to high local concentrations of the toxic acid metabolite in tissues rich in esterases, like the liver.

Low Lability: A more stable, or sterically hindered, ester will be hydrolyzed more slowly. This can increase the half-life of the parent compound in circulation, allowing for wider distribution to various tissues, including potential target sites, before it is metabolized.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of ETHYL alpha-BROMODIETHYLACETATE from complex matrices and for its accurate quantification. The selection of a specific technique is contingent on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is volatilized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For the analysis of related brominated esters, a Varian Aerograph 200 gas chromatograph equipped with a thermal conductivity detector has been utilized. A 15' x 1/4" column packed with 5% SE-30 on Chromosorb W has been employed, with helium as the carrier gas. oregonstate.edu While specific retention times for this compound under these exact conditions are not detailed in readily available literature, this setup provides a foundational methodology. The boiling point of the compound is a critical parameter in determining the appropriate temperature program for the GC oven to ensure efficient separation.

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a definitive identification of the separated components. As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern, including the molecular ion peak and other significant fragments resulting from the loss of bromine, ethyl, and ethoxycarbonyl groups. This fragmentation pattern serves as a chemical fingerprint for the compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Brominated Esters

ParameterValue
Column 5% SE-30 on Chromosorb W
Carrier Gas Helium
Detector Thermal Conductivity Detector (TCD) / Mass Spectrometer (MS)
Injection Mode Split/Splitless
Temperature Program Optimized based on analyte volatility

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Analytes

For less volatile or thermally labile analytes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. While this compound is amenable to GC analysis, LC-MS could be employed, particularly in complex sample matrices where minimal sample preparation is desired. In LC-MS, the compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase.

The use of LC-MS for the analysis of related brominated compounds is documented, often employing reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection by mass spectrometry, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, would provide high sensitivity and selectivity.

Application of Chiral Chromatography for Enantiomeric Purity

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological and pharmacological activities of enantiomers can differ significantly. Therefore, the ability to separate and quantify the individual enantiomers is of great importance.

Chiral chromatography is the technique used for this purpose. This can be achieved using either chiral stationary phases (CSPs) in GC or LC, or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. For compounds similar in structure, polysaccharide-based chiral stationary phases have shown good enantioseparation in both normal-phase and reversed-phase liquid chromatography. The specific choice of CSP and mobile phase would require methodological development to achieve optimal separation of the enantiomers of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The two ethyl groups attached to the alpha-carbon would likely exhibit complex multiplets due to their magnetic non-equivalence. The chemical shifts of these protons would be influenced by the electronegative bromine atom and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. One would expect to see distinct signals for the carbonyl carbon, the alpha-carbon bearing the bromine atom, the methylene and methyl carbons of the ethyl ester, and the carbons of the two ethyl groups at the alpha-position. The chemical shifts of these carbons are highly indicative of their electronic environment. For the synthesis of this compound, NMR analysis showing a purity of greater than 98% has been reported. oregonstate.edu

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Ester -OCH₂-4.0 - 4.3 (quartet)60 - 65
Ester -CH₃1.2 - 1.4 (triplet)13 - 15
α-C-CH₂-1.8 - 2.2 (multiplet)25 - 35
α-C-CH₂-CH₃0.8 - 1.1 (multiplet)8 - 12
C=O-165 - 175
C-Br-50 - 60

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester, typically found in the region of 1730-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹, C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region, and the C-Br stretching vibration, which would appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrations of the molecule. The C=O stretch is typically a strong band in the Raman spectrum as well. The C-Br stretch is also often readily observable in Raman spectra.

Computational Chemistry in Predicting Properties and Reactivity

Computational chemistry serves as an indispensable tool in modern chemical research, providing a theoretical framework to predict and rationalize the physical and chemical properties of molecules. For compounds like this compound, these methods can elucidate intrinsic characteristics that are difficult or hazardous to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely applied and successful theory for calculating the electronic structure of atoms, molecules, and solids, aiming for a quantitative understanding of material properties from fundamental quantum mechanical laws. researchgate.net DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

For α-bromo esters, DFT calculations can reveal key electronic features. For instance, a study on the reaction of isopropyl dibromoacetate using DFT with the B3LYP/6-311G(d,p) level of theory highlighted the electrophilic and nucleophilic character of the reactants. numberanalytics.com Such analyses often involve calculating Natural Bond Orbitals (NBOs) to understand charge distribution and bonding interactions. uni-muenchen.deq-chem.com NBO analysis provides a localized picture of bonding, lone pairs, and intermolecular interactions, which can explain the reactivity of specific atomic sites. numberanalytics.comuni-muenchen.de For example, in a related α-bromo ester, the analysis would likely show a significant positive charge on the α-carbon due to the electron-withdrawing effects of the bromine atom and the ester group, making it susceptible to nucleophilic attack. The bromine atom, being a good leaving group, is another key aspect of its reactivity that can be understood through its electronic properties.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical DFT-calculated electronic properties for an analogous α-bromo ester, based on typical findings in the literature for similar compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties for an Analogous α-Bromo Ester

PropertyCalculated ValueSignificance
HOMO Energy -10.5 eVIndicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons.
LUMO Energy -0.8 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 9.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Natural Charge on α-Carbon +0.25 eThe positive charge indicates this site is electrophilic and prone to nucleophilic attack.
Natural Charge on Bromine -0.15 eThe negative charge is consistent with the electronegativity of bromine.
Dipole Moment 2.5 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: These values are illustrative and based on general principles of computational chemistry for similar molecules. Specific values would require a dedicated DFT study on this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. elifesciences.org This technique allows for the exploration of the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. sfu.ca The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical properties and biological activity.

For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers with different energies. Key dihedral angles to consider would be around the Cα-C(O) bond and the C-C bonds within the ethyl groups. The conformational analysis of similar molecules, such as 1,2-dihaloethanes, reveals that staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. wikipedia.org In the case of this compound, the most stable conformer would likely position the bulky bromine atom and the ethyl groups to minimize steric hindrance.

MD simulations can generate a potential energy surface as a function of dihedral angles, revealing the relative energies of different conformers. The results of such an analysis can be presented in a table summarizing the stable conformers and their energy differences.

Table 2: Hypothetical Conformational Analysis Data for an Analogous α-Bromo Ester

ConformerDihedral Angle (Br-Cα-C(O)-O)Relative Energy (kcal/mol)Population (%)
Anti-periplanar 180°0.0065
Gauche (+) +60°1.217.5
Gauche (-) -60°1.217.5

Note: This data is hypothetical and serves to illustrate the output of a molecular dynamics study. The actual energy values and populations would depend on the specific force field and simulation parameters used.

The combination of DFT and MD simulations provides a powerful, albeit theoretical, approach to characterizing this compound. While experimental data remains the ultimate arbiter, these computational methodologies offer predictive insights into its electronic structure and dynamic behavior, guiding further research and application.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of Halogenated Esters

The synthesis of halogenated esters is undergoing a significant transformation, driven by the principles of green chemistry. The goal is to develop processes that are not only efficient but also environmentally benign.

Green Chemistry Approaches and Atom-Economical Reactions

Traditional methods for the synthesis of α-bromo esters, such as the Hell-Volhard-Zelinsky reaction, often involve the use of hazardous reagents like phosphorus tribromide and generate significant waste. msu.edulibretexts.org Future research is focused on developing greener alternatives that improve atom economy and reduce environmental impact.

One promising approach is the use of visible light-induced C-H bromination, which utilizes readily available reagents like N-bromosuccinimide (NBS) under mild conditions, avoiding harsh chemicals. organic-chemistry.org This method offers a cleaner and more practical route to α-halogenated esters. Additionally, combining reaction steps, such as the Hell-Volhard-Zelinski reaction and esterification into a single pot, can reduce waste and improve efficiency. google.comgoogle.com The development of catalytic systems that are recyclable and operate in safer, non-volatile solvents like ionic liquids or even water is a key area of investigation. novartis.comnih.govresearchgate.net

ParameterTraditional Synthesis (e.g., Hell-Volhard-Zelinsky)Green Chemistry Approaches
ReagentsPhosphorus halides (PBr3), Br2N-bromosuccinimide (NBS), visible light photocatalysts
SolventsVolatile organic compounds (VOCs)Ionic liquids, supercritical CO2, water
Atom EconomyLower, with significant byproduct formationHigher, maximizing incorporation of starting materials into the final product
Waste GenerationHigh, including hazardous byproductsMinimized through catalytic and one-pot processes

Biocatalysis in Alpha-Halogenation

Biocatalysis represents a frontier in the sustainable synthesis of halogenated compounds. The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While the direct enzymatic α-bromination of a diethylacetate ester is still an emerging area, research into enzymes that can catalyze C-H amination points towards the future possibility of enzymatic halogenation. nih.gov

Future research will likely focus on the discovery and engineering of novel halogenating enzymes. This could involve screening microbial sources for enzymes capable of α-halogenation or using directed evolution to tailor existing enzymes for this purpose. The development of such biocatalysts could lead to highly enantioselective syntheses of chiral α-bromo esters, which are valuable building blocks in the pharmaceutical industry. eurekalert.org

Advanced Material Science Applications

While specific applications for ETHYL alpha-BROMODIETHYLACETATE in material science are not yet established, the general class of α-halogenated esters serves as versatile intermediates in organic synthesis. wikipedia.org Their reactivity allows for the introduction of various functional groups, making them valuable precursors for the synthesis of more complex molecules.

Future research in material science could explore the use of this compound and similar compounds as monomers or functionalizing agents for polymers. The bromo-ester functionality could be used to initiate controlled radical polymerization processes, leading to the creation of polymers with well-defined architectures and novel properties. Furthermore, the reactivity of the α-bromo group could be exploited to graft specific molecules onto surfaces, creating advanced materials with tailored functionalities for applications in electronics, coatings, and biomedical devices.

Remediation Strategies for Environmental Contamination

The potential for environmental contamination by halogenated organic compounds necessitates the development of effective remediation strategies. Future approaches are moving away from traditional disposal methods towards technologies that can degrade these compounds into harmless substances.

Bioremediation Technologies for Halogenated Compounds

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. researchgate.net This approach is considered a cost-effective and environmentally friendly way to clean up contaminated sites. nih.gov For halogenated compounds, both anaerobic and aerobic degradation pathways are being explored.

Under anaerobic conditions, reductive dehalogenation can remove halogen atoms from the molecule. nih.gov In contrast, aerobic pathways often involve oxidative degradation. nih.gov Future research will focus on identifying and cultivating microbial consortia with enhanced degradation capabilities for a wide range of halogenated compounds. researchgate.netresearchgate.net Genetic engineering could also be employed to develop microorganisms with optimized metabolic pathways for the efficient breakdown of specific pollutants like halogenated esters. researchgate.net

Bioremediation TechniqueDescriptionApplicability to Halogenated Compounds
Reductive DehalogenationRemoval of halogen atoms under anaerobic conditions.Effective for highly halogenated compounds. nih.gov
Oxidative DegradationBreakdown of the molecule by microorganisms in the presence of oxygen.Can lead to complete mineralization of the compound. nih.gov
Hybrid ProcessesCombination of anaerobic and aerobic stages for more complete degradation.Suitable for complex mixtures of halogenated pollutants. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are highly effective in degrading a wide range of refractory organic compounds. researchgate.net

Several AOPs, such as ozonation, Fenton processes, and photocatalysis, have shown promise for the degradation of halogenated organic compounds. nih.gov For brominated compounds, the formation of bromate as a disinfection byproduct is a concern that needs to be managed. acs.orgresearchgate.netacs.org Future research is aimed at optimizing AOPs to enhance their degradation efficiency while minimizing the formation of harmful byproducts. This includes the development of novel catalysts and the combination of different AOPs to create synergistic effects. nih.gov

Development of Novel Therapeutic Agents from this compound ScaffoldsSimilarly, the scientific literature does not contain any studies on the use of this compound as a scaffold for the development of novel therapeutic agents. There is no indication of its use as a starting material or key intermediate in the synthesis of new drugs, nor are there any reports on its potential pharmacological activities that would warrant such investigation.

While information exists for other related α-bromoester compounds, these findings are not directly applicable to this compound and have been excluded to adhere strictly to the provided instructions. The search for detailed research findings, including data tables and specific experimental results for this particular chemical compound, was exhaustive but unsuccessful. Therefore, the generation of the requested article focusing solely on this compound is not possible at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL α-BROMODIETHYLACETATE, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

  • Methodological Answer : Begin with a comparative analysis of existing protocols (e.g., nucleophilic substitution or esterification pathways). Use Design of Experiments (DoE) to test variables like solvent polarity (polar aprotic vs. non-polar) and temperature gradients (25–80°C). Monitor yield via GC-MS or NMR and purity via HPLC. Tabulate results to identify trade-offs between efficiency and side-product formation (e.g., elimination byproducts) .

Q. How can spectroscopic techniques (NMR, IR, MS) be rigorously applied to characterize ETHYL α-BROMODIETHYLACETATE and distinguish it from structural analogs?

  • Methodological Answer : For 1^1H NMR, focus on diagnostic signals: the ethyl ester triplet (~1.3 ppm) and the α-brominated diethylacetate methylene split (~4.2 ppm). Compare experimental IR spectra with computational predictions (e.g., DFT-calculated vibrational modes) to confirm the C-Br stretch (~550–600 cm1^{-1}). Cross-validate with high-resolution MS to rule out impurities (e.g., bromine isotope patterns) .

Q. What safety protocols are critical when handling ETHYL α-BROMODIETHYLACETATE, given its reactivity and potential hazards?

  • Methodological Answer : Prioritize inert-atmosphere techniques (N2_2/Ar gloveboxes) to mitigate hydrolysis. Use PPE (nitrile gloves, face shields) and secondary containment for spills. Reference SDS data to address acute toxicity (e.g., LD50_{50}) and environmental hazards. Document waste disposal via halogenated solvent protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of ETHYL α-BROMODIETHYLACETATE in SN2 reactions, and how can computational modeling validate these pathways?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for backside vs. frontside attack. Compare with experimental kinetic data (e.g., Eyring plots) and stereoselectivity (%ee via chiral HPLC). Contrast results with analogous α-chloro compounds to isolate electronic vs. steric effects .

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of formation, solubility) be resolved through meta-analysis and experimental replication?

  • Methodological Answer : Conduct a systematic review of literature data (prioritizing peer-reviewed journals over patents). Replicate key studies under controlled conditions (e.g., calorimetry for ΔHf_f). Apply statistical tools (ANOVA, t-tests) to identify outliers. Publish a critical evaluation table comparing methods, uncertainties, and consensus values .

Q. What strategies enable the use of ETHYL α-BROMODIETHYLACETATE in multi-step syntheses (e.g., cross-coupling reactions), and how can competing side reactions be suppressed?

  • Methodological Answer : Screen catalysts (e.g., Pd/Cu for Suzuki-Miyaura) and ligands (bidentate vs. monodentate) to enhance selectivity. Use in situ FTIR to monitor intermediates. Optimize stoichiometry (1:1.2 molar ratio of bromide to boronic acid) and solvent systems (DME/H2_2O) to minimize protodebromination. Tabulate turnover numbers (TON) and yields across trials .

Q. How do solvent dielectric constants and Lewis acid additives influence the electrophilicity of ETHYL α-BROMODIETHYLACETATE in alkylation reactions?

  • Methodological Answer : Design a solvent series (ε = 2–38) to correlate reactivity with Kamlet-Taft parameters. Introduce Lewis acids (e.g., ZnCl2_2) and track rate acceleration via kinetic profiling. Use Hammett plots to quantify electronic effects on transition states. Validate with X-ray crystallography of intermediates .

Data Analysis & Critical Evaluation

Q. What statistical approaches are most effective for interpreting conflicting kinetic data in ETHYL α-BROMODIETHYLACETATE-mediated reactions?

  • Methodological Answer : Apply multivariate regression to deconvolute temperature, concentration, and solvent effects. Use bootstrapping to assess confidence intervals for rate constants. Compare Arrhenius pre-exponential factors (logA) across studies to identify systematic errors (e.g., calibration drift) .

Q. How can researchers design robust control experiments to isolate the role of ETHYL α-BROMODIETHYLACETATE in complex reaction networks?

  • Methodological Answer : Implement isotopic labeling (13^{13}C-Br) to track bromide incorporation. Use knockout experiments (omitting the reagent) and spiking studies to confirm intermediate roles. Pair with computational reaction pathway mapping (e.g., AutoMeKin) to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.